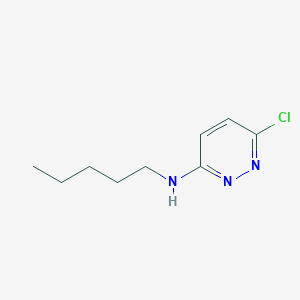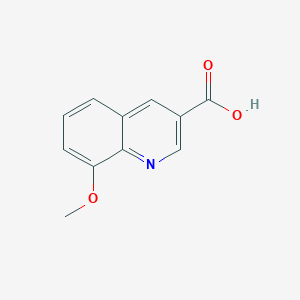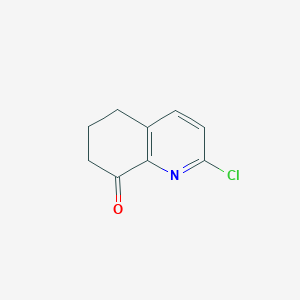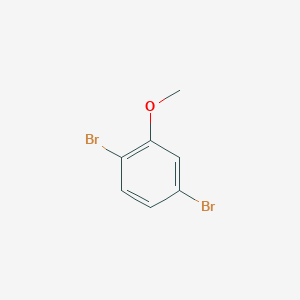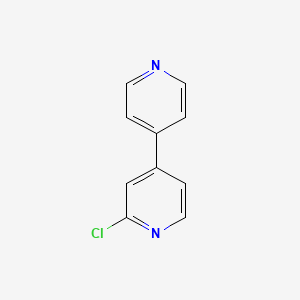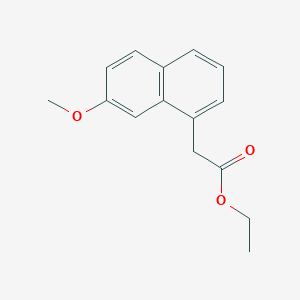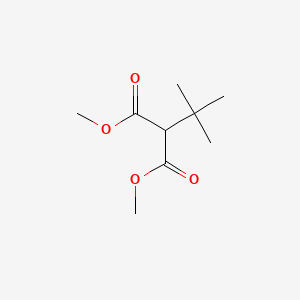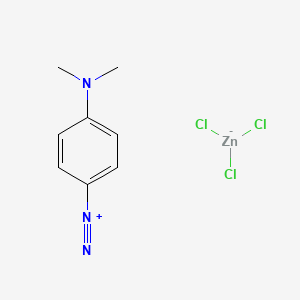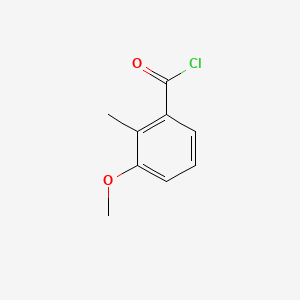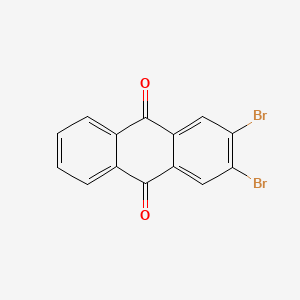
2,3-Dibromoanthracene-9,10-dione
Overview
Description
2,3-Dibromoanthracene-9,10-dione is an organic compound with the molecular formula C14H6Br2O2. It is a derivative of anthracene, where bromine atoms are substituted at the 2nd and 3rd positions, and carbonyl groups are present at the 9th and 10th positions. This compound is notable for its applications in various fields, including organic electronics and photophysical studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dibromoanthracene-9,10-dione typically involves the bromination of anthracene-9,10-dione. The reaction is carried out using bromine in the presence of a suitable solvent like acetic acid. The reaction conditions include maintaining a controlled temperature to ensure selective bromination at the 2nd and 3rd positions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bromine and anthracene-9,10-dione in large reactors, with careful control of reaction parameters to achieve high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dibromoanthracene-9,10-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents like organometallic compounds.
Oxidation and Reduction Reactions: The carbonyl groups can participate in redox reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents like Grignard reagents or organolithium compounds are commonly used.
Oxidation Reactions: Strong oxidizing agents like potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride are employed.
Major Products Formed:
Substitution Products: Various substituted anthracene derivatives.
Oxidation Products: Oxidized anthracene derivatives.
Reduction Products: Reduced anthracene derivatives.
Scientific Research Applications
2,3-Dibromoanthracene-9,10-dione has several applications in scientific research:
Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Photophysical Studies: Employed in studies related to fluorescence and phosphorescence due to its unique photophysical properties.
Material Science: Utilized in the synthesis of advanced materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 2,3-Dibromoanthracene-9,10-dione involves its interaction with light and other chemical species. The compound can absorb photons, leading to electronic excitation. This excited state can then participate in various photophysical processes, including fluorescence and phosphorescence. The bromine atoms and carbonyl groups play a crucial role in these processes by influencing the electronic structure of the molecule .
Comparison with Similar Compounds
9,10-Dibromoanthracene: Similar structure but lacks the carbonyl groups at the 9th and 10th positions.
2,3-Dibromoanthracene: Similar bromination pattern but lacks the carbonyl groups.
Anthracene-9,10-dione: Lacks the bromine atoms at the 2nd and 3rd positions
Uniqueness: 2,3-Dibromoanthracene-9,10-dione is unique due to the presence of both bromine atoms and carbonyl groups, which impart distinct electronic and photophysical properties. This makes it particularly useful in applications requiring specific light absorption and emission characteristics .
Properties
IUPAC Name |
2,3-dibromoanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6Br2O2/c15-11-5-9-10(6-12(11)16)14(18)8-4-2-1-3-7(8)13(9)17/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RECQBTCMRZKCQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC(=C(C=C3C2=O)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10565498 | |
| Record name | 2,3-Dibromoanthracene-9,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10565498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
633-68-1 | |
| Record name | 2,3-Dibromoanthracene-9,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10565498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


